molecular formula C8H7FN2O6S B13940116 1-(Ethylsulfonyl)-5-fluoro-2,4-dinitrobenzene

1-(Ethylsulfonyl)-5-fluoro-2,4-dinitrobenzene

Cat. No.: B13940116
M. Wt: 278.22 g/mol
InChI Key: YVQUYHQESXZPMU-UHFFFAOYSA-N
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Description

1-(Ethylsulfonyl)-5-fluoro-2,4-dinitrobenzene is an organic compound characterized by the presence of ethylsulfonyl, fluoro, and dinitro functional groups attached to a benzene ring

Preparation Methods

The synthesis of 1-(Ethylsulfonyl)-5-fluoro-2,4-dinitrobenzene typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitution pattern on the benzene ring . Industrial production methods may involve large-scale nitration and sulfonation processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety.

Chemical Reactions Analysis

1-(Ethylsulfonyl)-5-fluoro-2,4-dinitrobenzene undergoes various chemical reactions, including:

Scientific Research Applications

1-(Ethylsulfonyl)-5-fluoro-2,4-dinitrobenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 1-(Ethylsulfonyl)-5-fluoro-2,4-dinitrobenzene involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The ethylsulfonyl group may enhance the compound’s solubility and facilitate its transport within biological systems .

Comparison with Similar Compounds

1-(Ethylsulfonyl)-5-fluoro-2,4-dinitrobenzene can be compared with other similar compounds, such as:

    1-(Methylsulfonyl)-5-fluoro-2,4-dinitrobenzene: Similar structure but with a methylsulfonyl group instead of ethylsulfonyl.

    1-(Ethylsulfonyl)-2,4-dinitrobenzene: Lacks the fluoro group, which may affect its reactivity and applications.

    1-(Ethylsulfonyl)-5-chloro-2,4-dinitrobenzene: Contains a chloro group instead of fluoro, leading to different chemical properties and reactivity . The uniqueness of this compound lies in the combination of its functional groups, which confer specific chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

Molecular Formula

C8H7FN2O6S

Molecular Weight

278.22 g/mol

IUPAC Name

1-ethylsulfonyl-5-fluoro-2,4-dinitrobenzene

InChI

InChI=1S/C8H7FN2O6S/c1-2-18(16,17)8-3-5(9)6(10(12)13)4-7(8)11(14)15/h3-4H,2H2,1H3

InChI Key

YVQUYHQESXZPMU-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C(=C1)F)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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